3-(1-Hydroxyethyl)dodecane-2,6-diol
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Overview
Description
3-(1-Hydroxyethyl)dodecane-2,6-diol is an organic compound with the molecular formula C14H30O3 It is characterized by the presence of three hydroxyl groups and a hydroxyethyl substituent on a dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)dodecane-2,6-diol can be achieved through several synthetic routes. One common method involves the hydroxylation of dodecane derivatives. For instance, starting from 1-dodecanol, selective hydroxylation can be performed using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and advanced separation techniques further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)dodecane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3-(1-Hydroxyethyl)dodecane-2,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)dodecane-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable hydrogen bonding and interactions with enzymes and receptors, influencing various biochemical processes. The compound’s structure allows it to modulate the activity of certain enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dodecanediol: Similar structure but lacks the hydroxyethyl substituent.
1,2-Tetradecanediol: Similar structure with a longer carbon chain.
1-Dodecanol: Contains a single hydroxyl group without additional hydroxyl or hydroxyethyl groups
Uniqueness
3-(1-Hydroxyethyl)dodecane-2,6-diol is unique due to its specific arrangement of hydroxyl groups and the presence of a hydroxyethyl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
88348-75-8 |
---|---|
Molecular Formula |
C14H30O3 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)dodecane-2,6-diol |
InChI |
InChI=1S/C14H30O3/c1-4-5-6-7-8-13(17)9-10-14(11(2)15)12(3)16/h11-17H,4-10H2,1-3H3 |
InChI Key |
LKJUQTSAEUFTSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC(C(C)O)C(C)O)O |
Origin of Product |
United States |
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